2,4'-Dimethyl-1,1'-biphenyl-3-ylamine
Description
2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is a biphenyl derivative featuring a primary amine group at position 3 of one phenyl ring and methyl substituents at positions 2 and 4' of the biphenyl scaffold. Key properties such as optical transparency, nonlinear optical (NLO) behavior, and chemical stability can be inferred from related compounds .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-6-8-12(9-7-10)13-4-3-5-14(15)11(13)2/h3-9H,15H2,1-2H3 |
InChI Key |
ZJUPPUMPLNHTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where toluene derivatives are alkylated using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where a halogenated biphenyl derivative reacts with ammonia or an amine source under basic conditions.
Industrial Production Methods
Industrial production of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale coupling reactions followed by selective functional group transformations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4’-Dimethyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amines and reduced biphenyl derivatives.
Substitution: Halogenated, nitrated, or other substituted biphenyl compounds.
Scientific Research Applications
2,4’-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine with structurally related biphenyl amines, emphasizing substituent effects on molecular weight, density, boiling point, and acidity:
Notes:
- Density and Boiling Point : The naphthalenyl-substituted analog (CAS 1268954-78-4) exhibits higher density and boiling point due to increased molecular weight and aromatic stacking .
- Acidity (pKa) : The predicted pKa (~4.25) for this compound aligns with other biphenyl amines, suggesting moderate proton-donating capacity .
- Electron-Donating vs. Withdrawing Groups: Methyl groups (electron-donating) enhance solubility in nonpolar solvents, while fluorine substituents (electron-withdrawing) improve thermal stability .
Optical and Electronic Properties
- NLO Behavior: Schiff base derivatives like N-(2-nitrobenzalidene)-2,4-dimethylaniline () exhibit non-zero second hyperpolarizabilities, indicating third-order NLO activity. Methyl and nitro groups synergistically enhance optical transparency in visible/near-IR regions, a trait likely shared by this compound .
- Conjugation Effects : The naphthalenyl group in 3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine extends π-conjugation, red-shifting absorption spectra compared to methyl-substituted analogs .
Key Research Findings
Substituent Position Matters : The position of methyl groups significantly impacts optical properties. For example, 2-methyl substitution in biphenyl amines reduces steric hindrance compared to 3-methyl, enhancing crystallinity .
Fluorination vs. Methylation : Fluorinated analogs exhibit higher thermal stability but lower solubility in organic solvents compared to methylated derivatives .
Extended Conjugation : Bulky substituents like naphthalenyl groups improve charge transport in electronic devices but increase molecular weight and synthesis complexity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, and how can purity be optimized?
- Methodology :
- Biphenyl Core Formation : Use Suzuki-Miyaura cross-coupling between 2-methylphenylboronic acid and 4-methylbromobenzene to construct the biphenyl backbone. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to minimize byproducts .
- Amination : Introduce the amine group via Buchwald-Hartwig coupling using Pd(OAc)₂/XPhos catalysts. Monitor reaction temperature (80–100°C) and stoichiometry to avoid over-amination .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >98% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural confirmation of this compound be achieved?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR with DEPT-135 to assign methyl (δ 2.1–2.4 ppm) and aromatic protons. Overlapping signals may require 2D techniques (COSY, HSQC) for resolution .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z: ~227.14).
- XRD (Optional) : Single-crystal X-ray diffraction for absolute stereochemical confirmation, though crystallization may require slow evaporation in DCM/hexane .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods due to potential amine volatility .
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation.
- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .
Advanced Research Questions
Q. How do steric effects from the 2,4'-dimethyl groups influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Steric Hindrance : The 2-methyl group on the biphenyl ring reduces accessibility to the amine for electrophilic substitution. Kinetic studies (e.g., UV-Vis monitoring) show slower reaction rates compared to unsubstituted analogs.
- Electronic Effects : Methyl groups mildly electron-donate, stabilizing intermediates in Pd-catalyzed reactions. DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .
- Experimental Design : Compare reaction yields with/without methyl groups using Hammett plots to quantify steric/electronic contributions .
Q. How can contradictions in reported solubility data across solvent systems be resolved?
- Contradiction Analysis :
- Systematic Testing : Measure solubility in polar (DMSO, MeOH) vs. nonpolar (toluene, hexane) solvents at 25°C using gravimetric methods. Note discrepancies due to impurities or polymorphic forms.
- Temperature Dependence : Perform van’t Hoff analysis (ln S vs. 1/T) to differentiate entropy-driven vs. enthalpy-driven solubility.
- Validation : Cross-check with HPLC retention times under standardized conditions .
Q. What advanced applications leverage this compound’s electronic properties?
- Research Frontiers :
- Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu, Pd) in catalytic C–N bond formation. Compare turnover numbers (TON) with bulkier ligands to assess steric tuning .
- Materials Science : Incorporate into conjugated polymers for OLEDs. Electrochemical studies (cyclic voltammetry) reveal HOMO/LUMO levels (~-5.2 eV/-2.8 eV) suitable for hole-transport layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
